Cas no 2680899-62-9 (2-(4-{1-(2,2,2-trifluoroacetyl)piperidin-4-yloxy}phenyl)acetic acid)

2-(4-{1-(2,2,2-trifluoroacetyl)piperidin-4-yloxy}phenyl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2680899-62-9
- EN300-28295743
- 2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid
- 2-(4-{1-(2,2,2-trifluoroacetyl)piperidin-4-yloxy}phenyl)acetic acid
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- インチ: 1S/C15H16F3NO4/c16-15(17,18)14(22)19-7-5-12(6-8-19)23-11-3-1-10(2-4-11)9-13(20)21/h1-4,12H,5-9H2,(H,20,21)
- InChIKey: LWCALODLTFSKSA-UHFFFAOYSA-N
- ほほえんだ: FC(C(N1CCC(CC1)OC1C=CC(CC(=O)O)=CC=1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 331.10314248g/mol
- どういたいしつりょう: 331.10314248g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(4-{1-(2,2,2-trifluoroacetyl)piperidin-4-yloxy}phenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295743-5.0g |
2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid |
2680899-62-9 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 | |
Enamine | EN300-28295743-0.05g |
2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid |
2680899-62-9 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
Enamine | EN300-28295743-1.0g |
2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid |
2680899-62-9 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
Enamine | EN300-28295743-0.1g |
2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid |
2680899-62-9 | 95.0% | 0.1g |
$640.0 | 2025-03-19 | |
Enamine | EN300-28295743-0.5g |
2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid |
2680899-62-9 | 95.0% | 0.5g |
$699.0 | 2025-03-19 | |
Enamine | EN300-28295743-10.0g |
2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid |
2680899-62-9 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
Enamine | EN300-28295743-0.25g |
2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid |
2680899-62-9 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
Enamine | EN300-28295743-5g |
2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid |
2680899-62-9 | 5g |
$2110.0 | 2023-09-07 | ||
Enamine | EN300-28295743-2.5g |
2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid |
2680899-62-9 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
Enamine | EN300-28295743-1g |
2-(4-{[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]oxy}phenyl)acetic acid |
2680899-62-9 | 1g |
$728.0 | 2023-09-07 |
2-(4-{1-(2,2,2-trifluoroacetyl)piperidin-4-yloxy}phenyl)acetic acid 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
2-(4-{1-(2,2,2-trifluoroacetyl)piperidin-4-yloxy}phenyl)acetic acidに関する追加情報
Professional Introduction of 2-(4-{1-(2,2,2-Trifluoroacetyl)piperidin-4-yloxy}phenyl)acetic Acid (CAS No. 2680899-62-9)
2-(4-{1-(2,2,2-Trifluoroacetyl)piperidin-4-yloxy}phenyl)acetic Acid, with the CAS number 2680899-62-9, is a compound of significant interest in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and potential therapeutic applications. The molecule comprises a piperidine ring substituted with a trifluoroacetyl group, which is connected via an oxy group to a phenyl ring. The phenyl ring is further linked to an acetic acid moiety, giving the compound its distinctive structure.
The piperidine ring is a six-membered cyclic amine that plays a crucial role in the compound's pharmacokinetic properties. Piperidine derivatives are known for their ability to enhance drug absorption and bioavailability due to their lipophilic nature. The presence of the trifluoroacetyl group introduces electron-withdrawing effects, which can modulate the compound's reactivity and stability. This substitution pattern is particularly advantageous in drug design as it can improve the molecule's resistance to metabolic degradation while maintaining its pharmacological activity.
The oxy group connecting the piperidine ring to the phenyl ring contributes to the compound's flexibility and ability to form hydrogen bonds, which are essential for interactions with biological targets. The phenyl ring itself serves as a rigid platform that can influence the compound's overall conformation and binding affinity to specific receptors or enzymes.
The acetic acid moiety at the terminus of the molecule introduces carboxylic acid functionality, which can participate in various biochemical reactions. This group is also known for its ability to enhance solubility in aqueous environments, making it easier for the compound to be transported across cellular membranes.
In recent years, there has been growing interest in exploring compounds like CAS No. 2680899-62-9 for their potential therapeutic applications. Researchers have focused on understanding the compound's role in modulating cellular signaling pathways and its effects on various disease states. For instance, studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses.
Additionally, there is emerging evidence that CAS No. 2680899-62-9 could play a role in neuroprotective mechanisms. Its ability to cross the blood-brain barrier makes it a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease. Preclinical studies have demonstrated that this compound can reduce oxidative stress and protect neurons from damage caused by reactive oxygen species.
The synthesis of CAS No. 2680899-62-9 involves a multi-step process that combines principles of organic synthesis and medicinal chemistry. Key steps include the preparation of the piperidine derivative with the trifluoroacetyl group, followed by coupling reactions to introduce the phenyl and acetic acid moieties. The synthesis process requires precise control over reaction conditions to ensure high yields and purity of the final product.
In terms of application, CAS No. 2680899-62-9 strong) has shown potential as a lead compound for drug development programs targeting chronic inflammatory diseases and neurodegenerative conditions. Its unique combination of structural features makes it an attractive candidate for further preclinical and clinical evaluation.
In conclusion, < strong >CAS No. 2680899-62-9 strong > represents an exciting advancement in medicinal chemistry with promising therapeutic applications. Its structure-function relationship provides valuable insights into designing more effective drugs with improved pharmacokinetic profiles and efficacy against various disease states.
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